molecular formula C30H36ClN3O3 B1669549 [(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride

[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride

Cat. No.: B1669549
M. Wt: 522.1 g/mol
InChI Key: DUBNXJIOBFRASV-GJFSDDNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CP640186 hydrochloride is a potent and orally active inhibitor of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. This compound has shown significant potential in various scientific research fields, particularly in the study of metabolic diseases and viral infections .

Mechanism of Action

Target of Action

CP-640186 (hydrochloride) is an orally active and cell-permeable compound that primarily targets Acetyl-CoA carboxylase (ACC) . ACC is a key enzyme in fatty acid metabolism, responsible for the synthesis of malonyl-CoA . The compound has shown inhibitory effects on both rat liver ACC1 and rat skeletal muscle ACC2 .

Mode of Action

CP-640186 (hydrochloride) binds to the active site of ACC at the interface between the two monomers of the CT dimer . It acts as a potent, allosteric, and reversible inhibitor of ACC . The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate .

Biochemical Pathways

The primary biochemical pathway affected by CP-640186 (hydrochloride) is the fatty acid metabolism pathway . By inhibiting ACC, the compound reduces the synthesis of malonyl-CoA, a critical intermediate in fatty acid synthesis . This leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation .

Pharmacokinetics

It is known to be orally active and cell-permeable , suggesting good absorption and distribution

Result of Action

CP-640186 (hydrochloride) has been shown to inhibit fatty acid synthesis in various animal models, including Sprague-Dawley rats, and CD1 and ob/ob mice . It also stimulates fatty acid oxidation in CC12 cells and in rat epitrochlearis muscle . These actions result in a decrease in fatty acid synthesis and an increase in fatty acid oxidation, which could have potential implications in conditions related to lipid metabolism .

Biochemical Analysis

Biochemical Properties

CP-640186 (hydrochloride) functions as an allosteric inhibitor of acetyl-CoA carboxylase 1 and 2 (ACC1 and ACC2). It binds to the carboxyltransferase (CT) domain of ACC at the dimer interface, resulting in tight interactions with the putative biotin-binding site . This inhibition is uncompetitive with respect to ATP and non-competitive with respect to bicarbonate, acetyl-CoA, and citrate . By inhibiting ACC, CP-640186 (hydrochloride) effectively reduces the synthesis of malonyl-CoA, a key intermediate in fatty acid biosynthesis .

Cellular Effects

CP-640186 (hydrochloride) has been shown to influence various cellular processes. It inhibits fatty acid synthesis and stimulates fatty acid oxidation in cells . In muscle cells, CP-640186 (hydrochloride) reduces malonyl-CoA levels, thereby promoting fatty acid oxidation . Additionally, it improves insulin sensitivity in diet-induced obese animal models . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of ACC .

Molecular Mechanism

At the molecular level, CP-640186 (hydrochloride) exerts its effects by binding to the active site of ACC at the interface between the two monomers of the CT dimer . This binding inhibits the enzyme’s activity, leading to a decrease in malonyl-CoA production . The inhibition is reversible and allosteric, meaning that CP-640186 (hydrochloride) induces conformational changes in ACC that reduce its catalytic efficiency . This mechanism of action is crucial for its role in regulating fatty acid metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CP-640186 (hydrochloride) have been observed to change over time. The compound displays good metabolic stability and moderate pharmacokinetic properties, with a plasma half-life of approximately 1.5 hours . Over extended periods, CP-640186 (hydrochloride) maintains its inhibitory effects on ACC, leading to sustained reductions in fatty acid synthesis and increases in fatty acid oxidation . Long-term studies have shown that the compound remains effective in modulating metabolic processes without significant degradation .

Dosage Effects in Animal Models

The effects of CP-640186 (hydrochloride) vary with different dosages in animal models. At lower doses, the compound effectively inhibits ACC and promotes fatty acid oxidation . At higher doses, CP-640186 (hydrochloride) can exhibit toxic or adverse effects . For instance, in Sprague-Dawley rats and CD1 mice, the effective dose (ED50) for inhibiting fatty acid synthesis ranges from 4 to 13 mg/kg . It is important to carefully titrate the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

CP-640186 (hydrochloride) is involved in the metabolic pathways of fatty acid synthesis and oxidation. By inhibiting ACC, the compound reduces the production of malonyl-CoA, a critical precursor for fatty acid biosynthesis . This inhibition shifts the metabolic flux towards increased fatty acid oxidation, thereby reducing lipid accumulation in tissues . CP-640186 (hydrochloride) also interacts with enzymes and cofactors involved in these pathways, further modulating metabolic processes .

Transport and Distribution

Within cells and tissues, CP-640186 (hydrochloride) is transported and distributed through various mechanisms. The compound is cell-permeable and can readily cross cell membranes . It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, CP-640186 (hydrochloride) accumulates in specific compartments where it exerts its inhibitory effects on ACC . The distribution of the compound is influenced by its solubility and binding affinity to cellular components .

Subcellular Localization

CP-640186 (hydrochloride) localizes to specific subcellular compartments where it interacts with ACC . The compound targets the carboxyltransferase domain of ACC, which is primarily located in the cytoplasm . This localization is crucial for its inhibitory effects on fatty acid synthesis. Additionally, CP-640186 (hydrochloride) may undergo post-translational modifications that influence its activity and stability within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

CP640186 hydrochloride is synthesized through a series of chemical reactions involving bipiperidylcarboxamide derivativesThe final product is obtained as a hydrochloride salt to enhance its solubility and stability .

Industrial Production Methods

The industrial production of CP640186 hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CP640186 hydrochloride stands out due to its potent inhibitory action on both ACC1 and ACC2, its oral bioavailability, and its ability to permeate cells. These properties make it a valuable tool in studying metabolic pathways and developing new therapeutic agents .

Properties

IUPAC Name

[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O3.ClH/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28;/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2;1H/t24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBNXJIOBFRASV-GJFSDDNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride
Reactant of Route 2
Reactant of Route 2
[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride
Reactant of Route 3
Reactant of Route 3
[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride
Reactant of Route 4
Reactant of Route 4
[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride
Reactant of Route 5
Reactant of Route 5
[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride
Reactant of Route 6
Reactant of Route 6
[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.